molecular formula C13H15ClN4O4S B10945636 N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide

N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide

Cat. No.: B10945636
M. Wt: 358.80 g/mol
InChI Key: KVSGMUYFDIAXSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring, a nitro group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-4-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Chlorination and Alkylation: The pyrazole ring is then chlorinated and alkylated to introduce the 4-chloro-1-ethyl substituent.

    Sulfonamide Formation: The final step involves the reaction of the chlorinated pyrazole with a benzenesulfonyl chloride derivative in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-4-NITRO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro substituent on the pyrazole ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield various substituted pyrazole derivatives.

Scientific Research Applications

N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-4-NITRO-1-BENZENESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand the biological activity of sulfonamide derivatives.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N1-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide moiety is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The nitro group can also participate in redox reactions, potentially leading to the generation of reactive oxygen species that can affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-4-NITRO-1-BENZENESULFONAMIDE
  • N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-4-AMINO-1-BENZENESULFONAMIDE

Uniqueness

N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-4-NITRO-1-BENZENESULFONAMIDE is unique due to the presence of both a nitro group and a sulfonamide moiety, which can confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H15ClN4O4S

Molecular Weight

358.80 g/mol

IUPAC Name

N-[(4-chloro-1-ethylpyrazol-3-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide

InChI

InChI=1S/C13H15ClN4O4S/c1-3-17-8-12(14)13(15-17)9-16(2)23(21,22)11-6-4-10(5-7-11)18(19)20/h4-8H,3,9H2,1-2H3

InChI Key

KVSGMUYFDIAXSU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)CN(C)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.